3-Methoxyphenol

説明

This compound has been reported in Sedum crassularia, Eriogonum brevicaule, and other organisms with data available.

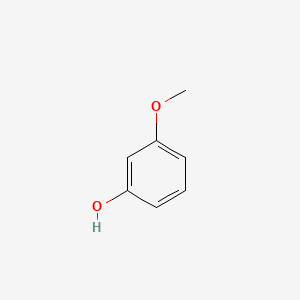

structure in first source

Structure

3D Structure

特性

IUPAC Name |

3-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-9-7-4-2-3-6(8)5-7/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHGTJPOSUFTGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022012 | |

| Record name | 3-Methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amber liquid with a sweet phenolic odor; [OSHA] Clear dark red liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Methoxyphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19918 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

471.2 °F | |

| Record name | 3-METHOXYPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/829 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

1.131 | |

| Record name | 3-METHOXYPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/829 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

CAS No. |

150-19-6 | |

| Record name | 3-Methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHOXYPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-HYDROXYANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXB7441U87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-METHOXYPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/829 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

<1.4 °F | |

| Record name | 3-METHOXYPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/829 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

3-Methoxyphenol: A Technical Guide to its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxyphenol, a significant phenolic compound, holds considerable interest in pharmaceutical and chemical research. This technical guide provides a comprehensive overview of its discovery, synthesis, and natural prevalence. Detailed experimental protocols for its synthesis and general analytical methodologies for its quantification in natural sources are presented. While direct signaling pathways remain an area of active investigation, this guide explores the broader context of signaling modulation by related phenolic compounds. All quantitative data are summarized for clarity, and key conceptual workflows are visualized using Graphviz diagrams.

Introduction

This compound, also known as m-guaiacol or resorcinol monomethyl ether, is an aromatic organic compound with the chemical formula C₇H₈O₂.[1] Its structure consists of a benzene ring substituted with a hydroxyl and a methoxy group at positions 1 and 3, respectively. This compound and its derivatives are recognized for their antioxidant properties and serve as versatile building blocks in the synthesis of various pharmaceuticals and other organic molecules.[2][3] Understanding its origins, both synthetic and natural, is crucial for harnessing its full potential in drug discovery and development.

Discovery and Synthesis

While the precise historical moment of the first synthesis of this compound is not well-documented, its chemical lineage is closely tied to the discovery and chemistry of resorcinol. Resorcinol was first prepared by Austrian chemist Heinrich Hlasiwetz in 1864.[4] Early methods for the preparation of resorcinol monoalkyl ethers, including this compound, were often low-yielding.[5]

Modern synthetic routes to this compound predominantly utilize resorcinol as the starting material. The selective mono-methylation of one of the two hydroxyl groups in resorcinol is the key challenge. Several methods have been developed to achieve this transformation with varying degrees of success.

Experimental Protocols for Synthesis

A common and well-established method for the synthesis of this compound involves the reaction of resorcinol with dimethyl sulfate in the presence of a base.

Protocol:

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser, stirrer, internal thermometer, and dropping funnel, dissolve 1 mole of resorcinol in a solution of 1.25 moles of sodium hydroxide in water.

-

Methylation: With vigorous stirring, add 1 mole of dimethyl sulfate dropwise, ensuring the temperature is maintained below 40°C using a water bath for cooling.

-

Reaction Completion: After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to ensure the reaction goes to completion and to decompose any unreacted dimethyl sulfate.

-

Work-up: After cooling, separate the organic layer. Extract the aqueous layer several times with diethyl ether.

-

Purification: Combine the organic phases and wash with a dilute sodium carbonate solution, followed by water. Dry the organic phase with anhydrous calcium chloride and fractionally distill to obtain this compound.

Logical Workflow for Synthesis of this compound from Resorcinol

Caption: Synthesis of this compound from Resorcinol.

Natural Occurrence

This compound has been identified as a naturally occurring compound in a limited number of plant species. Its presence is often as a minor constituent of the plant's chemical profile.

Known Natural Sources

This compound has been reported in the following plant species:

-

Sedum crassularia

-

Eriogonum brevicaule

Additionally, derivatives of this compound are more commonly found in nature. For instance, eugenol (4-allyl-2-methoxyphenol), an isomer of this compound, is a major component of clove oil.

Quantitative Analysis of Natural Occurrence

The following table summarizes the known natural sources of this compound. Due to the lack of specific quantitative data in the literature, this table indicates its presence.

| Plant Species | Family | Part of Plant | Concentration | Reference |

| Sedum crassularia | Crassulaceae | Not specified | Present | |

| Eriogonum brevicaule | Polygonaceae | Not specified | Present |

Experimental Protocols for Isolation and Quantification from Natural Sources

The isolation and quantification of this compound from plant matrices typically involve extraction followed by chromatographic analysis.

General Extraction Protocol from Plant Material

-

Sample Preparation: The plant material (e.g., leaves, stems) is dried and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, using techniques like maceration, sonication, or Soxhlet extraction.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of varying polarity to enrich the phenolic compounds.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for the quantification of phenolic compounds like this compound.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound (around 275 nm).

-

Quantification: A calibration curve is generated using standards of known concentrations of this compound.

-

Derivatization: Due to the presence of a polar hydroxyl group, derivatization (e.g., silylation) is often required to increase the volatility of this compound for GC analysis.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Ionization: Electron Ionization (EI).

-

Detection: Mass spectrometry, monitoring characteristic ions of the derivatized this compound.

-

Quantification: An internal standard method with a calibration curve is typically employed for accurate quantification.

General Workflow for Analysis of this compound in Plant Samples

Caption: Analysis of this compound in Plant Samples.

Signaling Pathways and Biological Activity

The direct interaction of this compound with specific cellular signaling pathways is an area that requires further investigation. However, based on the known biological activities of phenolic compounds and derivatives of this compound, it is plausible that it exerts its effects through the modulation of key signaling cascades involved in inflammation and oxidative stress.

Many phenolic compounds are known to modulate signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are central to the cellular response to a variety of stimuli, including stress, cytokines, and free radicals.

-

MAPK Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis. Some phenolic compounds can inhibit the phosphorylation of key proteins in this cascade, such as ERK, JNK, and p38, thereby influencing cellular outcomes.

-

NF-κB Pathway: This pathway is a critical regulator of the inflammatory response. Phenolic compounds can inhibit the activation of NF-κB, leading to a downregulation of pro-inflammatory genes.

The antioxidant activity of this compound is attributed to its ability to donate a hydrogen atom from its phenolic hydroxyl group to scavenge free radicals, thus terminating radical chain reactions.

Hypothesized Modulation of Inflammatory Signaling Pathways by Phenolic Compounds

Caption: Potential Modulation of Inflammatory Pathways.

Conclusion

This compound is a compound of significant interest with established synthetic routes and a noted, albeit not extensively quantified, presence in the natural world. While its direct molecular targets and specific signaling pathways are yet to be fully elucidated, its structural similarity to other bioactive phenolic compounds suggests a potential for modulating key cellular processes related to oxidative stress and inflammation. This guide provides a foundational understanding for researchers and professionals in drug development, highlighting the current knowledge and indicating areas ripe for future investigation, particularly in the quantitative analysis of its natural occurrence and the detailed characterization of its mechanisms of action at the cellular level.

References

Spectroscopic data of 3-Methoxyphenol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 3-Methoxyphenol

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of chemical compounds is paramount for structure elucidation, purity assessment, and quality control. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound (CAS 150-19-6), a key intermediate in the synthesis of various pharmaceutical compounds.[1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented below was obtained in a deuterated chloroform (CDCl₃) solvent.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.13 | t | 1H | Ar-H |

| 6.50-6.41 | m | 3H | Ar-H |

| 5.34 | s | 1H | -OH |

| 3.77 | s | 3H | -OCH₃ |

Data sourced from a 400 MHz spectrometer.[2]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule. The following data was also acquired in CDCl₃.

| Chemical Shift (δ) ppm | Assignment |

| 161.2 | C-OCH₃ |

| 155.6 | C-OH |

| 131.5 | Ar-C |

| 105.2 | Ar-C |

| 104.5 | Ar-C |

| 102.2 | Ar-C |

| 55.3 | -OCH₃ |

Data sourced from a 100 MHz spectrometer.[2] A video analysis also confirms the presence of seven distinct carbon peaks, with the methoxy carbon appearing upfield around 55 ppm and the aromatic carbons appearing between 100-150 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights the functional groups present in the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Description of Band | Functional Group Assignment |

| ~3550 - 3230 | Broad | O-H stretch (due to hydrogen bonding)[4] |

| ~3100 - 3000 | Sharp | sp² C-H stretch (aromatic) |

| <3000 | Sharp | sp³ C-H stretch (methyl) |

| ~1600 - 1440 | Strong | C=C stretch (aromatic ring) |

| ~1230 - 1140 | Strong | C-O stretch |

The broadness of the O-H stretching band is a characteristic feature of phenols and is attributed to intermolecular hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern under electron ionization (EI).

| m/z | Relative Intensity (%) | Assignment |

| 124 | ~100 | Molecular Ion [M]⁺ |

| 95 | ~35 | [M-CHO]⁺ or [M-C₂H₅]⁺ |

| 81 | ~40 | [C₆H₅O]⁺ |

| 53 | ~20 | [C₄H₅]⁺ |

| 39 | ~36 | [C₃H₃]⁺ |

Molecular Weight: 124.14 g/mol . The mass spectrum is characterized by a prominent molecular ion peak.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Weigh approximately 5-25 mg of the this compound sample for ¹H NMR, and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The use of deuterated solvents is necessary to avoid large solvent signals in the ¹H NMR spectrum.

-

Ensure the sample is fully dissolved. If there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent distortion of the magnetic field homogeneity.

-

An internal standard, such as tetramethylsilane (TMS), can be added for precise chemical shift calibration.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

For ¹H NMR , acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio. A 45° pulse width and a 4-second acquisition time are common starting parameters for routine spectra.

-

For ¹³C NMR , a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. A 30° pulse with a 4-second acquisition time is a recommended starting point for molecules of this size. Proton decoupling is generally used to simplify the spectrum and improve sensitivity.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform a baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

IR Spectroscopy Protocol

-

Sample Preparation :

-

Liquid Film Method : If this compound is in its liquid form, a drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Solution Method : Alternatively, dissolve the sample in a suitable solvent that has minimal interference in the IR region of interest (e.g., carbon tetrachloride, CCl₄). The solution is then placed in a liquid sample cell.

-

-

Data Acquisition :

-

Record a background spectrum of the salt plates or the solvent-filled cell.

-

Place the sample in the spectrometer.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The instrument will automatically subtract the background spectrum.

-

-

Data Analysis :

-

Identify the major absorption bands and correlate them to the corresponding functional group vibrations.

-

Mass Spectrometry Protocol

-

Sample Preparation :

-

Prepare a dilute solution of the this compound sample in a volatile organic solvent, such as methanol or acetonitrile. A typical concentration is around 1 mg/mL, which is then further diluted.

-

Ensure the sample is free of non-volatile salts or buffers, as these can interfere with ionization, particularly with electrospray ionization.

-

-

Data Acquisition (Electron Ionization - EI) :

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion.

-

-

Data Analysis :

-

Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to gain structural information. The fragmentation of aromatic compounds often involves stable intermediates like the tropylium cation.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. rsc.org [rsc.org]

- 3. youtube.com [youtube.com]

- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

3-Methoxyphenol physical and chemical properties

An In-depth Technical Guide to 3-Methoxyphenol: Physical and Chemical Properties

Introduction

This compound, also known as m-methoxyphenol or resorcinol monomethyl ether, is an aromatic organic compound with the chemical formula C₇H₈O₂.[1][2][3] It belongs to the class of phenols and is characterized by a phenol ring substituted with a methoxy group at the meta-position.[4][5] This compound serves as a versatile intermediate in the synthesis of various pharmaceuticals and antioxidants. It is also utilized as a flavoring agent. This compound is a colorless to light pink or brown liquid with a sweet, phenolic odor.

Physical Properties

The physical properties of this compound are summarized in the table below, providing key data for researchers and drug development professionals.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈O₂ | |

| Molecular Weight | 124.14 g/mol | |

| Appearance | Amber liquid; Clear dark red liquid; Clear pink-reddish to brown liquid | |

| Odor | Sweet phenolic odor | |

| Melting Point | < -17 °C (< 1.4 °F) | |

| Boiling Point | 244 °C (471.2 °F) at 760 mmHg; 113-115 °C at 5 mmHg | |

| Density | 1.131 g/mL at 25 °C | |

| Refractive Index | n20/D 1.552 | |

| Vapor Pressure | 0.02 mmHg | |

| Vapor Density | 1.131 | |

| Flash Point | > 112 °C (> 230 °F) | |

| Solubility | Slightly soluble in water; Soluble in DMSO, chloroform, and ethyl acetate |

Chemical Properties

The chemical characteristics of this compound are crucial for its application in synthesis and drug development.

| Property | Value | Source(s) |

| pKa | 9.65 at 25 °C | |

| LogP | 1.340 | |

| InChI | InChI=1S/C7H8O2/c1-9-7-4-2-3-6(8)5-7/h2-5,8H,1H3 | |

| InChIKey | ASHGTJPOSUFTGB-UHFFFAOYSA-N | |

| SMILES | COC1=CC=CC(=C1)O | |

| Reactivity | Incompatible with bases, acid anhydrides, and acid chlorides |

Experimental Protocols

Synthesis of this compound via Selective Methylation

A common method for the synthesis of this compound is the selective methylation of resorcinol using dimethyl sulfate. An optimized protocol aims to improve the yield by utilizing a phase transfer catalyst.

Materials and Equipment:

-

Resorcinol

-

Dimethyl sulfate

-

Toluene

-

Sodium hydroxide (NaOH) solution (2 mol/L)

-

Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst

-

Ice acetic acid

-

Anhydrous sodium sulfate

-

250 mL three-necked flask

-

Stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a 250 mL three-necked flask, add 11g (0.1 mol) of resorcinol, 0.5g of the phase transfer catalyst (TBAB), 50 mL of toluene, and 50 mL of 2 mol/L sodium hydroxide solution.

-

Stir the mixture and heat it to 80°C.

-

Add 15.1 g (0.12 mol) of dimethyl sulfate dropwise into the flask.

-

After the addition is complete, continue the reaction for 8 hours.

-

After cooling, neutralize the mixture to a weak acidity with ice acetic acid.

-

Separate the organic phase and extract the aqueous phase with 25 mL of toluene.

-

Combine the organic phases, wash with water and then with a saturated sodium chloride solution.

-

Dry the organic phase with anhydrous sodium sulfate.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

Perform a reduced pressure distillation and collect the fraction at 115-118°C (0.67 kPa) to obtain the this compound product.

Expected Yield: Approximately 66% with a purity of >96%.

Caption: Workflow for the synthesis of this compound.

Reactivity and Chemical Behavior

This compound exhibits reactivity characteristic of both phenols and ethers. The hydroxyl group can undergo deprotonation in the presence of a base, and the aromatic ring is susceptible to electrophilic substitution. The methoxy group is an electron-donating group through resonance and an electron-withdrawing group through induction. This electronic influence directs electrophilic substitution primarily to the ortho and para positions relative to the hydroxyl and methoxy groups.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin. It can cause serious eye damage and skin irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.

-

Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as bases, acid anhydrides, and acid chlorides.

Applications

This compound is a valuable building block in organic synthesis with several applications:

-

Pharmaceuticals: It serves as an intermediate in the synthesis of various medicinal compounds.

-

Antioxidants: It is used in the production of antioxidants.

-

Flavoring Agents: It is used as a flavoring agent in the food and beverage industry.

-

Chemical Synthesis: It is used in the synthesis of C(4) symmetric calixresorcinarenes, 2-nitroso-5-methoxyphenol, and 6-methoxy-2(3H)-benzoxazolone.

References

Synthesis of 3-Methoxyphenol from resorcinol mechanism

An In-depth Technical Guide to the Synthesis of 3-Methoxyphenol from Resorcinol

Introduction

This compound, also known as resorcinol monomethyl ether, is a valuable chemical intermediate widely utilized in the pharmaceutical and fragrance industries.[1][2] Its synthesis is a critical process, with the selective O-methylation of resorcinol being the most direct and common route. This whitepaper provides a comprehensive technical overview of the synthesis of this compound from resorcinol, focusing on the underlying reaction mechanism, detailed experimental protocols, and a comparative analysis of process parameters.

The primary challenge in this synthesis lies in achieving selective mono-methylation, as the di-substituted product, 1,3-dimethoxybenzene, is a common byproduct. Optimization of reaction conditions, including the choice of methylating agent, base, solvent, and catalyst, is crucial for maximizing the yield and purity of the desired product.

Core Reaction Mechanism: Williamson Ether Synthesis

The synthesis of this compound from resorcinol is a classic example of the Williamson ether synthesis.[3][4][5] This SN2 (bimolecular nucleophilic substitution) reaction involves two primary steps:

-

Deprotonation: Resorcinol, a dihydric phenol, is treated with a base, typically an alkali hydroxide like sodium hydroxide (NaOH), to deprotonate one of the phenolic hydroxyl groups. This forms a sodium resorcinolate intermediate, which is a potent nucleophile. The acidity of the first proton (pKa ≈ 9.15) is significantly higher than the second, allowing for selective mono-deprotonation under controlled stoichiometric conditions.

-

Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic methyl group of a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I). The methyl group is transferred to the oxygen atom, and a leaving group (methyl sulfate or iodide anion) is displaced in a concerted SN2 mechanism.

Controlling the reaction to favor mono-etherification over di-etherification is paramount. This is typically achieved by using a carefully controlled molar ratio of the methylating agent to resorcinol.

Experimental Protocols

Two primary protocols are detailed below. The first is a standard laboratory procedure, and the second is an optimized method using a phase transfer catalyst to improve yield and reproducibility.

Protocol 1: Standard Synthesis

This method is based on a well-established procedure for the mono-methylation of resorcinol.

Materials:

-

Resorcinol (1.0 mole, 110.1 g)

-

10% Sodium Hydroxide Solution (1.25 mole, 500 mL)

-

Dimethyl Sulfate (1.0 mole, 94.5 mL, 126.1 g)

-

Diethyl Ether

-

Dilute Sodium Carbonate Solution

-

Calcium Chloride (anhydrous)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, internal thermometer, and dropping funnel, add 1.0 mole of resorcinol.

-

Base Addition: Rapidly add 1.25 moles of 10% sodium hydroxide solution while stirring.

-

Methylation: With vigorous stirring, add 1.0 mole of dimethyl sulfate dropwise via the dropping funnel. Maintain the internal temperature below 40°C, using a water bath for cooling if necessary.

-

Completion: After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to complete the reaction and decompose any unreacted dimethyl sulfate.

-

Work-up: Cool the mixture to room temperature. Separate the organic layer.

-

Extraction: Extract the aqueous layer several times with diethyl ether.

-

Washing: Combine all organic phases and wash sequentially with dilute sodium carbonate solution and then with water.

-

Drying and Purification: Dry the organic phase with anhydrous calcium chloride. Remove the ether by distillation, and then fractionally distill the residue under reduced pressure to obtain the pure product. The boiling point is reported as 113-115°C at 5 mmHg.

Protocol 2: Optimized Phase Transfer Catalysis Method

This optimized process improves the yield of selective monomethylation by incorporating a phase transfer catalyst (PTC) in a biphasic solvent system.

Materials:

-

Resorcinol (0.1 mole, 11.0 g)

-

Dimethyl Sulfate (0.12 mole, 11.3 mL, 15.1 g)

-

2 M Sodium Hydroxide Solution (50 mL)

-

Toluene (50 mL)

-

Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB, 0.5 g)

-

Ice Acetic Acid

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup: To a 250 mL three-necked flask, add resorcinol (0.1 mol), the phase transfer catalyst (0.5 g), toluene (50 mL), and 2 M sodium hydroxide solution (50 mL).

-

Heating: Stir the mixture and heat to 80°C.

-

Methylation: Add dimethyl sulfate (0.12 mol) dropwise. After the addition is complete, continue the reaction for 8 hours at 80°C.

-

Work-up: After cooling, adjust the mixture to a weakly acidic pH with ice acetic acid.

-

Extraction: Separate the organic phase and extract the aqueous phase with 25 mL of toluene.

-

Washing: Combine the organic phases and wash with water and then with a saturated sodium chloride solution.

-

Drying and Purification: Dry the organic phase over anhydrous sodium sulfate. Remove the toluene under reduced pressure, and then distill the residue under reduced pressure. Collect the fraction at 115-118°C (at 0.67 kPa) to obtain the final product.

Data Presentation: Comparison of Synthesis Protocols

The following table summarizes the quantitative data from the described experimental methods, allowing for a direct comparison of their key parameters and outcomes.

| Parameter | Protocol 1 (Standard) | Protocol 2 (Optimized PTC) |

| Resorcinol:DMS Ratio | 1 : 1 (molar) | 1 : 1.2 (molar) |

| Base | 10% NaOH (1.25 eq) | 2 M NaOH |

| Solvent System | Aqueous NaOH / Ether | Toluene-Water (Biphasic) |

| Catalyst | None | Tetrabutylammonium Bromide (TBAB) |

| Temperature | < 40°C, then boiling water bath | 80°C |

| Reaction Time | ~1 hour + 30 min heating | 8 hours |

| Reported Yield | 50% | 66% |

| Reported Purity | Not specified | >96% (GC) |

Conclusion

The synthesis of this compound from resorcinol via Williamson ether synthesis is a well-documented and effective method. The primary technical challenge is the selective mono-O-methylation, which can be controlled through careful stoichiometry and reaction conditions. Standard procedures can provide a moderate yield of 50%. However, optimized protocols, particularly those employing phase transfer catalysis in a biphasic solvent system, demonstrate a significant improvement in yield (up to 66%) and purity (>96%), offering a more efficient and reproducible route for researchers and drug development professionals. The choice of protocol may depend on the desired scale, purity requirements, and available resources.

References

An In-depth Technical Guide to the Natural Sources of 3-Methoxyphenol in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyphenol, also known as m-guaiacol or resorcinol monomethyl ether, is a phenolic compound with applications in the pharmaceutical and flavor industries. While often synthesized chemically, there is growing interest in its natural sources for various applications, including as a precursor for novel drug development. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in plants, including its biosynthetic origins and methods for its extraction and quantification.

Natural Occurrence of this compound

This compound has been identified as a natural constituent in a limited number of plant species. The primary plants reported to contain this compound are:

-

Sedum crassularia : A succulent plant belonging to the Crassulaceae family.

-

Eriogonum brevicaule : A species of wild buckwheat native to North America.

While direct quantitative data for this compound in these specific species is scarce in publicly available literature, related methoxyphenols are known to be widespread in the plant kingdom as components of lignin and essential oils. For instance, 2-methoxyphenol (guaiacol) is a known constituent of guaiac wood resin, and various other methoxyphenols are found in the essential oils of plants like Origanum vulgare (oregano) and in the wood of species such as pine, spruce, and willow.

Quantitative Data

Due to the limited research focused specifically on this compound quantification in the aforementioned plants, a comprehensive table of concentrations is not available. The following table summarizes the known occurrences.

| Plant Species | Family | Plant Part | Concentration | Reference |

| Sedum crassularia | Crassulaceae | Not specified | Presence reported | [1] |

| Eriogonum brevicaule | Polygonaceae | Not specified | Presence reported | [1] |

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is not fully elucidated but is believed to proceed through the general phenylpropanoid pathway, which is an offshoot of the shikimate pathway. The proposed biosynthetic route involves the formation of a resorcinol intermediate, which is subsequently methylated.

The shikimate pathway is a seven-step metabolic route used by plants and microorganisms to synthesize aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other aromatic compounds from phosphoenolpyruvate and erythrose-4-phosphate.[2][3][4] From this pathway, various phenolic acids are formed.

It is hypothesized that this compound biosynthesis branches off from the shikimate pathway, leading to the formation of resorcinol . While the precise enzymatic steps for resorcinol synthesis in Sedum and Eriogonum are unknown, in other organisms, resorcinol and its derivatives are synthesized by type III polyketide synthases.

The final step in the formation of this compound is likely the O-methylation of resorcinol . This reaction is catalyzed by an O-methyltransferase (OMT) enzyme, which transfers a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of resorcinol. Plant OMTs are a large family of enzymes known to be involved in the biosynthesis of a wide variety of secondary metabolites, including lignin, flavonoids, and alkaloids.

Proposed biosynthetic pathway of this compound.

Experimental Protocols

General Experimental Workflow

General workflow for the analysis of this compound.

Detailed Methodology

1. Sample Preparation:

-

Collection: Collect fresh plant material (e.g., leaves, stems, or whole plant).

-

Drying: Lyophilize (freeze-dry) the plant material to preserve the chemical integrity of the compounds. Alternatively, oven-dry at a low temperature (e.g., 40°C) until a constant weight is achieved.

-

Grinding: Grind the dried plant material into a fine powder using a laboratory mill.

2. Extraction of Phenolic Compounds:

-

Solvent System: A mixture of methanol and water (e.g., 80:20 v/v) is commonly used for the extraction of polar phenolic compounds.

-

Procedure:

-

Weigh approximately 1 gram of the powdered plant material into a conical flask.

-

Add 20 mL of the extraction solvent.

-

Sonication or maceration:

-

Ultrasonic-Assisted Extraction (UAE): Place the flask in an ultrasonic bath for 30 minutes at room temperature.

-

Maceration: Shake the flask on an orbital shaker for 24 hours at room temperature.

-

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the plant residue two more times to ensure complete extraction.

-

Combine the supernatants.

-

-

Concentration: Evaporate the solvent from the combined supernatants under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

3. Sample Clean-up (Optional but Recommended):

-

Solid-Phase Extraction (SPE): To remove interfering compounds, the crude extract can be redissolved in a suitable solvent and passed through an SPE cartridge (e.g., C18).

-

Condition the SPE cartridge with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a non-polar solvent to remove lipids and other non-polar compounds.

-

Elute the phenolic compounds with methanol.

-

Evaporate the eluent to dryness and reconstitute in the mobile phase for HPLC analysis.

-

4. HPLC-MS/MS Quantification:

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is ideal for selective and sensitive quantification.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution: A linear gradient from 5% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B, and re-equilibration to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 30°C.

-

-

Mass Spectrometry Conditions (Example for this compound):

-

Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

-

Multiple Reaction Monitoring (MRM):

-

Parent Ion (m/z): [M-H]⁻ at 123.04 or [M+H]⁺ at 125.06

-

Fragment Ions (m/z): Specific fragment ions for this compound would be determined by direct infusion of a standard.

-

-

Optimization: The cone voltage and collision energy should be optimized for the specific instrument and compound to achieve maximum sensitivity.

-

-

Quantification:

-

Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Calibration: Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Calculation: Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve. The final concentration should be expressed as mg/g of dry plant weight.

-

Conclusion

While the presence of this compound in Sedum crassularia and Eriogonum brevicaule has been reported, there is a clear need for further research to quantify its concentration and to fully elucidate its biosynthetic pathway in these and other plant species. The methodologies outlined in this guide provide a robust framework for researchers to undertake such investigations. A deeper understanding of the natural sources and biosynthesis of this compound will be invaluable for its potential applications in the pharmaceutical and other industries.

References

An In-depth Technical Guide to 3-Methoxyphenol (CAS 150-19-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methoxyphenol (CAS 150-19-6), a versatile aromatic organic compound. It details its chemical and physical properties, synthesis methodologies, spectral data, and safety information. Furthermore, this guide outlines its applications in various industries and discusses its biological activities, including its roles as an antioxidant and antimicrobial agent.

Chemical and Physical Properties

This compound, also known as m-guaiacol or resorcinol monomethyl ether, is a clear, pink-reddish to brown liquid at room temperature.[1][2] It is a member of the class of phenols and is structurally a phenol with a methoxy substituent at the 3-position.[3] This compound is slightly soluble in water but shows good solubility in organic solvents such as chloroform and ethyl acetate.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 150-19-6 | |

| Molecular Formula | C₇H₈O₂ | |

| Molecular Weight | 124.14 g/mol | |

| Appearance | Clear pink-reddish to brown liquid | |

| Melting Point | -17 °C | |

| Boiling Point | 244 °C at 760 mmHg | |

| 113-115 °C at 5 mmHg | ||

| Density | 1.131 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.552 | |

| Flash Point | >110 °C (>230 °F) | |

| pKa | 9.65 at 25 °C | |

| LogP | 1.340 | |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, chloroform, and ethyl acetate. |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectral Data Summary for this compound

| Spectroscopy | Key Features and Peaks | Reference(s) |

| ¹H NMR | (CDCl₃, 90 MHz) δ (ppm): 7.11 (t), 6.48 (d), 6.43 (d), 6.41 (s), 5.64 (s, OH), 3.75 (s, OCH₃). | |

| ¹³C NMR | (CDCl₃) δ (ppm): ~55 (OCH₃), aromatic carbons between 100-160. | |

| IR (Infrared) | Broad peak around 3300-3500 cm⁻¹ (O-H stretch), peaks around 3000-2850 cm⁻¹ (C-H stretch), ~1600 cm⁻¹ (C=C aromatic stretch), and ~1200-1000 cm⁻¹ (C-O stretch). | |

| Mass Spec (MS) | Molecular ion peak at m/z 124. |

Synthesis of this compound

This compound can be synthesized through various methods, with a common approach being the selective monomethylation of resorcinol using dimethyl sulfate.

Experimental Protocol: Synthesis from Resorcinol and Dimethyl Sulfate

This protocol details an optimized synthesis of this compound with a reported yield of 66% and purity greater than 96%.

Materials:

-

Resorcinol (11g, 0.1 mol)

-

Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst (0.5g)

-

Toluene (50 mL)

-

2 mol/L Sodium hydroxide solution (50 mL)

-

Dimethyl sulfate (15.1g, 0.12 mol)

-

Ice acetic acid

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a 250 mL three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, combine 11g of resorcinol, 0.5g of TBAB, 50 mL of toluene, and 50 mL of 2 mol/L sodium hydroxide solution.

-

Stir the mixture and heat to 80°C.

-

Add 15.1g of dimethyl sulfate dropwise to the reaction mixture.

-

After the addition is complete, continue the reaction for 8 hours at 80°C.

-

Cool the reaction mixture and adjust to a weak acidity with ice acetic acid.

-

Separate the organic phase and extract the aqueous phase with 25 mL of toluene.

-

Combine the organic phases and wash with water and then with a saturated sodium chloride solution.

-

Dry the organic phase with anhydrous sodium sulfate.

-

Remove the toluene under reduced pressure.

-

Perform reduced pressure distillation and collect the fraction at 115-118°C (0.67 kPa) to obtain the final product.

Applications

This compound is a valuable intermediate in various industrial applications.

-

Pharmaceuticals: It serves as a building block in the synthesis of various pharmaceutical compounds and active pharmaceutical ingredients (APIs).

-

Flavors and Fragrances: It is used in the flavor and fragrance industry to impart smoky or phenolic notes to products like food, beverages, and perfumes.

-

Antioxidants: Due to its antioxidant properties, it is used in the preservation of food and cosmetic products to prevent oxidation and extend shelf life.

-

Organic Synthesis: As a phenol derivative, it is utilized as a catalyst and a building block for the synthesis of other organic compounds.

Biological Activity

Antioxidant Activity

The antioxidant mechanism of this compound involves scavenging free radicals and inhibiting oxidative reactions. It acts as a reducing agent by donating hydrogen atoms to reactive species, thereby preventing oxidative damage. The phenolic hydroxyl group is key to this activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a common method for evaluating the antioxidant activity of phenolic compounds.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Standard antioxidant (e.g., Trolox or Gallic Acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare stock solutions of the test compound (this compound) and a standard antioxidant in a suitable solvent. Create a series of dilutions for each.

-

In a 96-well microplate, add the DPPH solution to each well.

-

Add different concentrations of the standard or sample solutions to the wells. For the blank, add only the solvent.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated, and from this, an IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can be determined.

Antimicrobial Activity

Studies on related methoxyphenol compounds have demonstrated antimicrobial activity against various foodborne pathogens and spoilage bacteria. The mechanism is often attributed to the disruption of the cell membrane integrity and denaturation of essential proteins.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Test microorganism (bacterial or fungal strain)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microtiter plates

-

Standard antibiotic (positive control)

-

Solvent for the test compound (e.g., DMSO)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the broth medium.

-

Inoculate each well with the standardized microbial suspension. Include positive (microbe, no compound), negative (broth only), and solvent controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Safety and Toxicology

This compound is classified as harmful and toxic. It is a severe eye irritant and can be harmful if swallowed, inhaled, or in contact with skin. Human systemic effects from inhalation may include muscle weakness, headache, and irritability.

Table 3: Toxicological Data for this compound

| Toxicity Metric | Species | Route | Value | Reference(s) |

| LD₅₀ | Mouse | Oral | 312 mg/kg | |

| LD₅₀ | Rat | Oral | 597 mg/kg | |

| LD₅₀ | Rat | Skin | 682 mg/kg | |

| LC₅₀ | Mouse | Inhalation | 11500 mg/m³/4H | |

| LC₅₀ | Rat | Inhalation | 11500 mg/m³/4H |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection if ventilation is inadequate.

-

Handle in a well-ventilated area.

-

Avoid contact with skin, eyes, and clothing.

-

Wash thoroughly after handling.

-

Store in a cool, dry, well-ventilated place away from incompatible materials.

This guide provides a foundational understanding of this compound for research and development purposes. For detailed safety procedures, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound(150-19-6) MS spectrum [chemicalbook.com]

- 2. Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations | In Vivo [iv.iiarjournals.org]

- 3. youtube.com [youtube.com]

- 4. guidechem.com [guidechem.com]

Solubility Profile of 3-Methoxyphenol: A Technical Guide for Researchers

Introduction: 3-Methoxyphenol, also known as m-guaiacol or resorcinol monomethyl ether, is an aromatic organic compound with a wide range of applications in the pharmaceutical, flavor, and fragrance industries. A thorough understanding of its solubility in various solvents is crucial for its effective use in drug development, formulation, and chemical synthesis. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative and quantitative data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Qualitative Solubility of this compound

This compound is generally described as being slightly or partly soluble in water.[1][2][3][4] It exhibits better solubility in a range of organic solvents. Qualitative solubility information from various sources is summarized below:

-

Water: Slightly soluble, partly soluble, or moderately soluble.[1]

-

Organic Solvents: It is known to be soluble in several organic solvents including:

-

Chloroform (slightly)

-

Ethyl Acetate (slightly)

-

Methanol

-

Ethanol

-

Ether

-

Acetone

-

Dimethyl Sulfoxide (DMSO)

-

Quantitative Solubility Data

Despite its wide use, detailed quantitative solubility data for this compound in a range of solvents and at various temperatures is not extensively reported in publicly available literature. However, a specific solubility value in Dimethyl Sulfoxide (DMSO) has been documented.

| Solvent | Temperature (°C) | Solubility | Molar Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | ~0.805 M |

Molar solubility was calculated based on a molecular weight of 124.14 g/mol for this compound.

The solubility of phenolic compounds is influenced by factors such as temperature, the polarity of the solvent, and the potential for hydrogen bonding between the solute and the solvent. Generally, the solubility of solids in liquids increases with temperature.

Experimental Protocols for Solubility Determination

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent. This method can be coupled with a quantitative analytical technique such as gravimetric analysis or UV-Vis spectroscopy to determine the concentration of the dissolved solute.

Shake-Flask Method Coupled with Gravimetric Analysis

This method involves creating a saturated solution of this compound and then determining the mass of the dissolved solid in a known mass or volume of the solvent.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Vials or flasks with secure caps

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial or flask. The presence of undissolved solid is necessary to ensure that the solution is saturated.

-

Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibrium may need to be determined experimentally.

-

-

Sample Collection and Filtration:

-

After reaching equilibrium, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or further dissolution.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm pore size) that is compatible with the solvent into a pre-weighed container. This step is crucial to remove all undissolved solid particles.

-

-

Gravimetric Analysis:

-

Weigh the container with the filtered saturated solution to determine the total mass of the solution.

-

Evaporate the solvent from the solution in an oven at a temperature below the boiling point of this compound but sufficient to remove the solvent completely.

-

Once the solvent is fully evaporated, cool the container in a desiccator and weigh it to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

The solubility can be calculated in various units, such as g/100 g of solvent or g/100 mL of solvent.

-

Solubility ( g/100 g solvent):

-

Mass of dissolved this compound = (Mass of container with residue) - (Mass of empty container)

-

Mass of solvent = (Mass of container with solution) - (Mass of container with residue)

-

Solubility = (Mass of dissolved this compound / Mass of solvent) x 100

-

-

Solubility ( g/100 mL solvent):

-

This requires knowledge of the solvent's density at the experimental temperature.

-

-

Shake-Flask Method Coupled with UV-Vis Spectroscopy

This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light.

Materials:

-

Same as for the gravimetric method, with the addition of:

-

UV-Vis Spectrophotometer

-

Quartz or glass cuvettes

Procedure:

-

Preparation of Saturated Solution and Sample Collection:

-

Follow steps 1 and 2 as described in the gravimetric method.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Analysis of the Saturated Solution:

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in the solvent at the experimental temperature.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in determining the solubility of this compound using the shake-flask method.

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide has summarized the available solubility information for this compound and provided detailed experimental protocols for its determination. While qualitative data indicates its solubility profile, the lack of extensive quantitative data highlights an area for further research. The provided experimental workflows offer a robust framework for researchers and drug development professionals to generate precise and reliable solubility data, which is essential for the successful application of this versatile compound.

References

An In-depth Technical Guide to 3-Methoxyphenol: Structural Formula and Isomers

This technical guide provides a comprehensive overview of 3-methoxyphenol, a significant phenolic compound utilized as a building block in the synthesis of various organic molecules, including antioxidants.[1] The document delves into its structural formula, explores its diverse isomers, presents key physicochemical data in a comparative format, and outlines relevant experimental protocols for its synthesis and characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Structural Formula of this compound

This compound, also known as m-methoxyphenol or resorcinol monomethyl ether, is an aromatic organic compound.[2][3] Its structure consists of a benzene ring substituted with a hydroxyl (-OH) group and a methoxy (-OCH₃) group at positions 1 and 3, respectively. It belongs to the class of phenols and is a derivative of resorcinol.[1]

-

Molecular Formula: C₇H₈O₂[2]

-

Molecular Weight: 124.14 g/mol

-

IUPAC Name: this compound

-

CAS Number: 150-19-6

-

SMILES: COC1=CC=CC(=C1)O

The structural formula of this compound is depicted below:

Isomers of this compound

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. This compound has several structural isomers, which can be categorized as positional isomers and functional group isomers. Additionally, due to the rotation around single bonds, it also exhibits rotational isomers or conformers.

Positional Isomers

Positional isomers of this compound are other methoxyphenol compounds where the hydroxyl and methoxy groups are attached to different positions on the benzene ring.

-

2-Methoxyphenol (o-methoxyphenol or Guaiacol): The hydroxyl and methoxy groups are in ortho positions (1 and 2). It is a naturally occurring compound found in wood smoke and contributes to the flavor of substances like whiskey and roasted coffee.

-

4-Methoxyphenol (p-methoxyphenol or Mequinol): The hydroxyl and methoxy groups are in para positions (1 and 4). It is used as a polymerization inhibitor and in dermatology for skin depigmentation.

Functional Group Isomers

Functional group isomers have the same molecular formula (C₇H₈O₂) but different functional groups.

-

Hydroxybenzyl Alcohols: These isomers possess a hydroxymethyl group (-CH₂OH) and a hydroxyl group (-OH) on the benzene ring.

-

2-Hydroxybenzyl alcohol

-

3-Hydroxybenzyl alcohol

-

4-Hydroxybenzyl alcohol

-

-

Benzyl Alcohol: While its molecular formula is C₇H₈O, it is an important structural isomer to consider in the broader context of C₇ aromatic alcohols.

-

Methyl Phenyl Ether (Anisole): This is an ether with the formula C₇H₈O and is an isomer of cresol, not methoxyphenol. However, it is a related structural isomer in the C₇ aromatic ether/alcohol family.

Rotational Isomers (Conformers)

Due to the rotation of the methoxy and hydroxyl groups, different spatial arrangements, or conformations, can exist. Intramolecular rotations are responsible for four rotational isomers in the ortho- and meta-isomers, and for two in the para-isomer.

Isomeric Relationships of this compound

The following diagram illustrates the structural relationships between this compound and its various isomers.

Caption: Isomeric relationships of this compound.

Quantitative Data Summary

The table below summarizes key physicochemical properties of this compound and its main isomers for comparative analysis.

| Property | This compound | 2-Methoxyphenol | 4-Methoxyphenol | Benzyl Alcohol | Methyl Phenyl Ether (Anisole) |

| CAS Number | 150-19-6 | 90-05-1 | 150-76-5 | 100-51-6 | 100-66-3 |

| Molecular Formula | C₇H₈O₂ | C₇H₈O₂ | C₇H₈O₂ | C₇H₈O | C₇H₈O |

| Molecular Weight ( g/mol ) | 124.14 | 124.14 | 124.14 | 108.14 | 108.14 |

| Appearance | Clear pink-red liquid | Colorless to yellow liquid/solid | Colorless to white waxy solid | Colorless liquid | Colorless liquid |

| Melting Point (°C) | N/A (Liquid at RT) | 26-29 | 55-57 | -15.2 | -37 |

| Boiling Point (°C) | 144 (at 25 mmHg) | 205 | 243 | 205.3 | 154 |

| Density (g/mL at 25°C) | 1.131 | 1.129 | N/A (Solid at RT) | 1.044 (at 20°C) | 0.995 |

| Water Solubility | Slightly soluble | 17 g/L (15°C) | 40 g/L (25°C) | 4.29 g/100mL (25°C) | Insoluble |

| pKa | 9.65 (at 25°C) | 9.98 | >10 | 15.40 | N/A |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the selective methylation of resorcinol using dimethyl sulfate. An optimized protocol aims to improve yield by using a phase transfer catalyst in a toluene-water system.

Optimized Protocol:

-

Reaction Setup: In a 250 mL three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add 11g (0.1 mol) of resorcinol, 0.5g of a phase transfer catalyst (e.g., TBAB), 50 mL of toluene, and 50 mL of 2 mol/L sodium hydroxide solution.

-

Reaction Execution: Stir the mixture and heat to 80°C.

-

Addition of Methylating Agent: Add 15.1 g (0.12 mol) of dimethyl sulfate dropwise to the reaction mixture.

-

Reaction Time: After the addition is complete, continue the reaction for 8 hours.

-

Workup: After cooling, neutralize the mixture to a weak acidity with ice acetic acid. Separate the organic phase and extract the aqueous phase with 25 mL of toluene.

-

Purification: Combine the organic phases, wash with water and then with a saturated sodium chloride solution. Dry the organic phase with anhydrous sodium sulfate.

-

Isolation: Remove the toluene under reduced pressure, followed by reduced pressure distillation. Collect the fraction at 115-118°C (at 0.67 kPa) to obtain the final product.

This optimized method can achieve a yield of approximately 66% with a product purity greater than 96%.

Spectroscopic Characterization of this compound

The structure of this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR Spectroscopy:

-

A broad singlet corresponding to the hydroxyl proton (-OH).

-

A singlet integrating to three protons for the methoxy group (-OCH₃).

-

A series of multiplets in the aromatic region (around 6.5-7.2 ppm) for the four protons on the benzene ring.

-

-

¹³C NMR Spectroscopy:

-

A peak for the methoxy carbon around 55 ppm.

-

Six distinct peaks in the aromatic region (approximately 100-160 ppm) for the six carbons of the benzene ring. The carbons directly attached to the oxygen atoms will be the most downfield.

-

-

Infrared (IR) Spectroscopy:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the hydroxyl group.

-

C-O stretching bands typically observed between 1000 and 1300 cm⁻¹.

-

Peaks around 1600 cm⁻¹ corresponding to C=C stretching within the aromatic ring.

-

References

Thermochemical Profile of 3-Methoxyphenol: A Technical Guide for Researchers

Introduction

3-Methoxyphenol, a significant phenolic compound, finds extensive application in the pharmaceutical, flavor, and fragrance industries. Its utility as a synthetic building block and its inherent antioxidant properties underscore the importance of a thorough understanding of its physicochemical characteristics. This in-depth technical guide provides a comprehensive overview of the thermochemical data of this compound, detailed experimental protocols for the determination of these properties, and a visualization of its primary metabolic pathways. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and related fields.

Core Thermochemical Data

A compilation of the essential thermochemical data for this compound is presented below. These values are crucial for process design, safety analysis, and understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Phase |

| Standard Molar Enthalpy of Formation (ΔfH°) | -240.4 ± 2.1 kJ/mol[1] | Gas |

| Standard Molar Enthalpy of Formation (ΔfH°) | -315.6 ± 2.2 kJ/mol | Liquid |

| Standard Molar Enthalpy of Vaporization (ΔvapH°) | 75.2 ± 0.6 kJ/mol[2] | Liquid to Gas |

| Standard Molar Entropy (S°) | Estimated: 350-370 J/(mol·K) | Gas |

| Heat Capacity (Cp) | Estimated: 180-200 J/(mol·K) | Liquid |

Experimental Protocols

The determination of the thermochemical properties of this compound relies on precise calorimetric techniques. The following sections detail the methodologies employed to obtain the data presented.

Static Bomb Combustion Calorimetry for Enthalpy of Combustion

The standard molar enthalpy of combustion is determined using a static bomb calorimeter. A pellet of known mass of this compound is placed in a platinum crucible within a decomposition vessel ("bomb"). The bomb is then charged with high-purity oxygen to a pressure of approximately 3 MPa and ignited electrically. The temperature change of the surrounding water bath is meticulously measured to calculate the energy of combustion. From this, the standard molar enthalpy of formation in the liquid phase is derived.[1]

Calvet Microcalorimetry for Enthalpy of Vaporization

The standard molar enthalpy of vaporization is measured using a Calvet microcalorimeter. A sample of this compound is placed in a Knudsen effusion cell within the calorimeter. The sample is heated to a constant temperature, and the heat flow required to maintain this temperature during the vaporization process is measured. This heat flow is directly related to the enthalpy of vaporization.[1][2]

Estimation of Entropy and Heat Capacity

In the absence of experimental data for standard molar entropy and heat capacity, the Benson group additivity method is a reliable estimation technique. This method involves dissecting the molecule into its constituent functional groups and summing their known contributions to the overall thermochemical properties. For this compound, the contributions of the aromatic ring, the hydroxyl group, the methoxy group, and their positional interactions are considered to arrive at an estimated value.

Metabolic Pathways of this compound

In biological systems, this compound undergoes biotransformation primarily through Phase II metabolic reactions, which facilitate its detoxification and excretion. The two main pathways are glucuronidation and sulfation.

Glucuronidation Pathway

Glucuronidation is a major pathway for the metabolism of phenolic compounds. In this process, a glucuronic acid moiety from the cofactor uridine diphosphate glucuronic acid (UDPGA) is transferred to the hydroxyl group of this compound. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver. The resulting glucuronide conjugate is more water-soluble and readily excreted.

Sulfation Pathway

Sulfation is another significant Phase II metabolic pathway for phenols. This reaction involves the transfer of a sulfonate group (SO3-) from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of this compound. The reaction is catalyzed by sulfotransferase (SULT) enzymes. The resulting sulfate conjugate is highly water-soluble and easily eliminated from the body.

Experimental Workflow for Thermochemical Analysis

The overall workflow for the experimental determination and theoretical estimation of the thermochemical properties of this compound is depicted below.

References

The Elusive Pathway: A Technical Guide to the Biosynthesis of 3-Methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract